molecular formula C14H14BrN3O4S B4741143 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide

2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide

Cat. No. B4741143
M. Wt: 400.25 g/mol
InChI Key: VPZGAYZMAXLFEE-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide, also known as BPHMC, is a compound that has been studied extensively for its potential use in scientific research. This compound is a hydrazinecarboxamide derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to inhibit the proliferation and migration of tumor cells.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to inhibit the expression of angiogenic factors, which are involved in the formation of new blood vessels. Additionally, 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide has been shown to induce apoptosis in tumor cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide in lab experiments is its high purity. The synthesis method for 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide yields a high purity product, which is important for scientific research. Additionally, 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide has been shown to have various biological activities, making it a useful tool for studying the mechanisms of various diseases. One limitation of using 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide in lab experiments is its potential toxicity. While 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide has been shown to be relatively non-toxic, it is important to use caution when handling this compound.

Future Directions

There are many future directions for the study of 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide. One potential direction is the development of 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide-based therapies for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide and its potential therapeutic applications. Further studies are also needed to determine the safety and toxicity of 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide in humans.
Conclusion:
In conclusion, 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide is a compound that has been studied extensively for its potential use in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. The synthesis method for 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide yields a high purity product, making it a useful tool for studying the mechanisms of various diseases. While there are limitations to using 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide in lab experiments, its potential therapeutic applications make it a promising area of research for the future.

Scientific Research Applications

2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide has been studied extensively for its potential use in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide has been used in various in vitro and in vivo experiments to study its potential therapeutic applications.

properties

IUPAC Name

1-[(4-bromophenyl)sulfonylamino]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O4S/c1-22-12-6-4-11(5-7-12)16-14(19)17-18-23(20,21)13-8-2-10(15)3-9-13/h2-9,18H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZGAYZMAXLFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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